3-(4-Fluorophenoxy)propionaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
84946-15-6 |
|---|---|
Molecular Formula |
C9H9FO2 |
Molecular Weight |
168.16 g/mol |
IUPAC Name |
3-(4-fluorophenoxy)propanal |
InChI |
InChI=1S/C9H9FO2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-6H,1,7H2 |
InChI Key |
JUKZPSFOMPCDJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCC=O)F |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
- Reactants:
- 4-Fluorophenol (nucleophile)
- 3-Chloropropanal (electrophile)
- Conditions:
- Basic medium (to deprotonate phenol and generate phenoxide ion)
- Controlled temperature to avoid side reactions
- Mechanism:
Advantages
- Direct introduction of the fluorophenoxy group onto the propionaldehyde backbone
- Mild reaction conditions
- High selectivity and yield
Notes on Reaction Conditions
- The base used is typically a mild inorganic base such as potassium carbonate or sodium hydroxide.
- Solvent choice can vary; polar aprotic solvents may enhance nucleophilicity.
- Reaction temperature is optimized to balance reaction rate and minimize side reactions.
Alternative Synthetic Routes and Related Compounds
While direct synthesis of this compound is primarily via the above method, related compounds such as 3-(4-fluorophenoxy)propionitrile and 3-(4-fluorophenoxy)propionic acid are often intermediates or related targets in synthetic pathways involving fluorophenoxy derivatives.
Preparation of 3-(4-Fluorophenoxy)propionitrile
- Synthesized by reacting 4-fluorophenol with acrylonitrile in the presence of a catalyst (e.g., tertiary amines) under reflux conditions.
- Reaction temperature is typically at or near the reflux temperature of acrylonitrile (around 80°C).
- Excess acrylonitrile is used to drive the reaction to completion.
- After reaction, purification involves distillation and washing with sodium hydroxide solution to remove impurities.
Conversion to 3-(4-Fluorophenoxy)propionic Acid
- Hydrolysis of 3-(4-fluorophenoxy)propionitrile using concentrated hydrochloric acid under reflux (approximately 120°C) for about 10 hours yields 3-(4-fluorophenoxy)propionic acid quantitatively.
- Use of hydrochloric acid is preferred over hydrobromic or sulfuric acid to avoid side reactions such as ether bond cleavage or aromatic sulfonation.
Cyclization to 6-Fluoro-4-chromanone
- 3-(4-Fluorophenoxy)propionic acid can be cyclized in polyphosphoric acid at 100°C for 10 minutes to form 6-fluoro-4-chromanone, a related compound of interest.
Data Table: Summary of Preparation Methods
| Step | Starting Material(s) | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 4-Fluorophenol + 3-Chloropropanal | Basic conditions (e.g., K2CO3), solvent, mild heat | This compound | Direct nucleophilic substitution; high yield; mild conditions |
| 2 | 4-Fluorophenol + Acrylonitrile | Catalyst (tertiary amine), reflux (80°C), excess acrylonitrile | 3-(4-Fluorophenoxy)propionitrile | Intermediate for further transformations; requires purification |
| 3 | 3-(4-Fluorophenoxy)propionitrile | Concentrated HCl, reflux (~120°C), 10 h | 3-(4-Fluorophenoxy)propionic acid | Hydrolysis step; HCl preferred to avoid side reactions |
| 4 | 3-(4-Fluorophenoxy)propionic acid | Polyphosphoric acid, 100°C, 10 min | 6-Fluoro-4-chromanone | Cyclization step; related compound synthesis |
Research Findings and Considerations
- The direct synthesis of this compound via 4-fluorophenol and 3-chloropropanal is well-documented and provides a reliable route with good yields and minimal side reactions.
- Hydrolysis of nitrile intermediates to acids requires careful acid choice; hydrochloric acid is optimal to prevent cleavage of the ether bond and sulfonation of the aromatic ring, which can occur with hydrobromic or sulfuric acid.
- Cyclization reactions to chromanone derivatives are typically carried out in polyphosphoric acid, which acts both as a dehydrating agent and catalyst.
- Side reactions such as coloration and byproduct formation can occur during high-temperature cyclization steps, necessitating careful control of reaction conditions.
- The synthesis route involving 3-chloropropanal is preferred for direct aldehyde formation, avoiding multi-step conversions from nitriles or acids when the aldehyde is the target compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenoxy)propanal can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 3-(4-fluorophenoxy)propanoic acid.
Reduction: 3-(4-fluorophenoxy)propanol.
Substitution: Various substituted phenoxypropanals depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
1. Intermediate for Pharmaceutical Compounds
3-(4-Fluorophenoxy)propionaldehyde is primarily utilized as a precursor in the synthesis of various biologically active compounds. One notable application is in the preparation of 6-fluoro-4-chromanone, which is an important intermediate for synthesizing (S)-2,3-dihydro-6-fluoro-spiro[4H-l-benzopyran-4,4'-imidazolidine]-2',5'-dione (sorbinil). Sorbinil has been identified as a potential remedy for diabetic complications due to its high activity in inhibiting aldose reductase, an enzyme implicated in diabetic complications .
2. Synthesis Pathways
The synthesis of 6-fluoro-4-chromanone from this compound involves several steps:
- Hydrolysis : The compound can be hydrolyzed to form 3-(4-fluorophenoxy)propionic acid using concentrated hydrochloric acid, which yields high purity and quantity .
- Cyclization : The resulting acid can undergo cyclization in polyphosphoric acid to produce 6-fluoro-4-chromanone .
These reactions highlight the compound's utility in creating complex molecular architectures necessary for drug development.
Medicinal Chemistry
1. Aldose Reductase Inhibition
Research indicates that derivatives of this compound may exhibit significant biological activity through the inhibition of aldose reductase. This enzyme plays a crucial role in the polyol pathway, which is linked to diabetic complications such as neuropathy and retinopathy. The development of selective inhibitors based on this compound could lead to new therapeutic strategies for managing diabetes .
2. Structure-Activity Relationship Studies
Studies have focused on elucidating the structure-activity relationships (SAR) of compounds related to this compound. Understanding how structural modifications affect biological activity can guide the design of more potent inhibitors. For instance, modifications that enhance solubility and metabolic stability are critical for developing viable therapeutic agents .
Case Studies
Case Study 1: Sorbinil Development
The pathway from this compound to sorbinil illustrates its significance in drug discovery. Initial studies demonstrated that sorbinil effectively reduced complications associated with diabetes by inhibiting aldose reductase activity. Further research into analogs has led to compounds with improved efficacy and selectivity against different isoforms of the enzyme, showcasing the potential of this compound derivatives in pharmaceutical applications .
Case Study 2: Chemoresistance in Cancer Treatment
Recent investigations have explored the role of aldehyde dehydrogenase inhibitors derived from similar structures in overcoming chemoresistance in high-grade serous ovarian cancer. Compounds designed based on the scaffold of this compound have shown promise in enhancing the efficacy of existing chemotherapy regimens by targeting specific cancer cell pathways .
Mechanism of Action
The mechanism of action of 3-(4-fluorophenoxy)propanal is largely dependent on its chemical structure and the functional groups present. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of Schiff bases or other adducts. This reactivity is exploited in various biochemical assays to study enzyme kinetics and protein-ligand interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of 3-(4-fluorophenoxy)propionaldehyde, emphasizing differences in substituents, physicochemical properties, and applications.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Electronic Effects
- Halogen Substituents: Replacing fluorine in this compound with chlorine (as in 3-(4-chlorophenyl)propionaldehyde) increases molecular mass (168.16 → 168.62 g/mol) and hydrophobicity due to chlorine’s larger atomic radius and polarizability . This substitution may enhance metabolic stability but reduce solubility in aqueous media.
- Aromatic vs. Aliphatic Substituents: The 4-fluorophenoxy group provides resonance stabilization and moderate electron-withdrawing effects, influencing reactivity in aldol condensations or nucleophilic additions. In contrast, 3-(methylthio)propionaldehyde’s aliphatic -SCH₃ group enhances volatility and flavor profile, making it a key component in food chemistry (e.g., "pineapple aldehyde") .
Physicochemical Properties
- Boiling Point and Solubility : The 4-chloro analog’s higher predicted boiling point (238.6°C) compared to the fluorinated compound suggests stronger intermolecular forces (e.g., dipole-dipole interactions) due to chlorine’s polarizability . Conversely, 3-(methylthio)propionaldehyde’s lower molecular mass (104.17 g/mol) likely results in higher volatility, aligning with its use in fragrances .
- Hydrophobicity: Derivatives with long alkyl chains (e.g., 3-(2-decyloxy-phenylimino)propionaldehyde) exhibit increased Krafft temperatures and surfactant-like behavior, enhancing antimicrobial activity by disrupting microbial membranes .
Research Findings and Key Insights
Metabolic Stability: Fluorinated aldehydes like this compound exhibit slower oxidative metabolism compared to chlorinated analogs, as fluorine’s strong C-F bond resists enzymatic cleavage .
Structure-Activity Relationships (SAR) : Bulkier substituents (e.g., decyloxy groups) enhance antimicrobial efficacy but reduce water solubility, necessitating formulation optimization for therapeutic use .
Toxicological Considerations : Read-across approaches are employed for understudied analogs (e.g., 3-(p-isopropylphenyl)propionaldehyde) to predict toxicity, highlighting the need for tailored safety assessments .
Biological Activity
3-(4-Fluorophenoxy)propionaldehyde (CAS No. 84946-15-6) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on different biological systems, and relevant case studies.
- Molecular Formula : CHFO
- Molecular Weight : 182.17 g/mol
- Structure : The compound features a propionaldehyde group substituted with a 4-fluorophenoxy moiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells.
- Molecular Targets : It has been shown to modulate the activity of certain enzymes and receptors, which can lead to significant changes in cellular signaling pathways.
- Pathways Affected : The compound may influence metabolic processes by inhibiting or activating key enzymes, thereby altering cellular functions related to growth, apoptosis, and inflammation .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, particularly in Gram-positive bacteria.
Anticancer Potential
Studies have suggested that this compound may have anticancer effects. It appears to induce apoptosis in cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .
Inhibition of Enzymatic Activity
The compound has been investigated for its role as an enzyme inhibitor. For instance, it has shown potential in inhibiting aldose reductase, an enzyme implicated in diabetic complications. This inhibition could contribute to its therapeutic effects in managing diabetes-related conditions .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a natural preservative or therapeutic agent.
-
Anticancer Research :
- In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell proliferation and increased rates of apoptosis. Flow cytometry analysis confirmed the activation of caspases 3 and 7, indicating a mechanism involving programmed cell death .
- Diabetes Management :
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 3-(4-Fluorophenoxy)propionaldehyde in laboratory settings?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example:
- Friedel-Crafts alkylation : Reacting 4-fluorophenol with acrylaldehyde derivatives under acidic conditions to introduce the fluorophenoxy group .
- Enzymatic catalysis : Using bifunctional aldolase/kinase enzymes to catalyze aldol condensation, as demonstrated for structurally similar aldehydes like 3-(methylthio)propionaldehyde .
- Stepwise functionalization : Starting from fluorobenzene derivatives, introducing the propionaldehyde chain via Grignard or Wittig reactions .
Key considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions like polymerization, a common issue with α,β-unsaturated aldehydes .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- Spectroscopy :
- NMR : H and C NMR to confirm the aldehyde proton (δ ~9.5–10 ppm) and fluorophenoxy aromatic signals .
- IR/Raman : Identify carbonyl (C=O stretch at ~1720 cm) and C-F vibrational modes (~1100–1250 cm) .
- Chromatography :
- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve bond angles and confirm stereochemistry .
Validation : Cross-reference data with computational models (e.g., Gaussian 09 for DFT-optimized structures) to validate spectral assignments .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the reactivity of this compound in organic synthesis?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, the aldehyde group’s LUMO energy indicates susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, such as polar aprotic solvents stabilizing transition states in aldol reactions .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to explore bioactivity, as done for fluorophenoxy-containing analgesics .
Case Study : DFT studies on similar aldehydes revealed that electron-withdrawing groups (e.g., -F) enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic additions .
Q. How can contradictory data regarding the compound’s stability under different storage conditions be resolved?
Methodological Answer:
- Controlled Stability Studies :
- Analytical Harmonization : Standardize protocols (e.g., ISO/IEC 17025) for sample preparation and instrumentation to reduce inter-lab variability .
Example : Conflicting reports on 3-(methylthio)propionaldehyde’s shelf life were resolved by demonstrating stabilization in 50% ethanol, preventing polymerization .
Q. What strategies are effective for studying the metabolic pathways of this compound in biological systems?
Methodological Answer:
- In Vitro Models :
- Isotopic Labeling : Synthesize C-labeled analogs to track metabolic fate via mass spectrometry .
Case Study : Fluorophenoxy derivatives in analgesics showed cytochrome P450-mediated demethylation as a primary metabolic pathway .
Q. How can researchers address challenges in detecting trace amounts of this compound in environmental samples?
Methodological Answer:
- Derivatization : Use 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones, enhancing detection sensitivity via UV or fluorescence .
- SPE-LC-MS/MS : Solid-phase extraction coupled with tandem mass spectrometry for sub-ppb quantification, validated via spike/recovery experiments .
- Quality Control : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Validation : Follow EPA Method 1004 for aldehydes to ensure regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
